3-Bromo-6-nitro-1H-indole
Overview
Description
3-Bromo-6-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
3-Bromo-6-nitro-1H-indole, like other indole derivatives, primarily targets various receptors in the body . Indole derivatives are known to bind with high affinity to these receptors, which play a significant role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes in the body. The compound binds to its targets, which can lead to a variety of biological effects . .
Biochemical Pathways
Indole derivatives, including this compound, can affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the pathways it affects. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to store the compound in a dark place, sealed in dry conditions, and at a temperature of 2-8°C
Biochemical Analysis
Cellular Effects
Indole derivatives, including 3-Bromo-6-nitro-1H-indole, are known to have a broad spectrum of biological activities. They have been used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which could suggest a similar mechanism for this compound .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-nitro-1H-indole typically involves the bromination and nitration of indole derivatives. One common method is the bromination of 6-nitroindole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-nitro-1H-indole undergoes various chemical reactions, including:
Electrophilic substitution: The presence of electron-withdrawing groups like nitro and bromine makes the indole ring more susceptible to electrophilic substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Electrophilic substitution: Reagents like bromine, N-bromosuccinimide (NBS), and nitric acid are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Nucleophilic substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Reduction: 3-Bromo-6-amino-1H-indole.
Nucleophilic substitution: Various substituted indoles depending on the nucleophile used.
Scientific Research Applications
3-Bromo-6-nitro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
3-Bromoindole: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-Nitroindole:
5-Bromo-2-nitroindole: Similar structure but with different substitution pattern, leading to different chemical and biological properties
Uniqueness
The combination of these functional groups allows for a wide range of chemical modifications and biological activities, making it a valuable compound in various fields of research .
Biological Activity
3-Bromo-6-nitro-1H-indole is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Overview of Indole Derivatives
Indole derivatives, including this compound, have been extensively studied due to their broad spectrum of biological activities. These compounds are recognized for their roles in various biochemical pathways and their interactions with multiple biological targets.
Target of Action
This compound primarily interacts with several receptors and enzymes within the body. It has been shown to bind with high affinity to various molecular targets, influencing cellular functions and signaling pathways.
Mode of Action
The compound exerts its effects through several mechanisms:
- Receptor Binding : It modulates receptor activity, which can lead to altered physiological responses.
- Enzyme Inhibition : It inhibits specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Biochemical Pathways
Research indicates that indole derivatives can affect critical biochemical pathways, including those related to inflammation, cancer progression, and microbial resistance. For instance, they may influence the production of indole-3-acetic acid, a plant hormone derived from tryptophan degradation.
Biological Activities
This compound exhibits a variety of biological activities:
Activity Type | Description |
---|---|
Antimicrobial | Effective against certain bacterial strains, showing potential as an antibiotic. |
Anticancer | Demonstrated cytotoxic effects on various cancer cell lines. |
Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators. |
Antioxidant | Scavenges free radicals, reducing oxidative stress in cells. |
Antiviral | Exhibits activity against some viral strains, potentially inhibiting replication. |
Case Studies
Several studies have highlighted the efficacy of this compound in different biological contexts:
- Antimicrobial Activity : A study demonstrated that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by resistant strains .
- Anticancer Properties : In vitro studies revealed that this compound induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), highlighting its potential as a chemotherapeutic agent .
- Anti-inflammatory Effects : Research indicated that this compound could reduce the levels of inflammatory markers in cellular models, suggesting a role in managing inflammatory diseases .
Environmental Factors Influencing Activity
The stability and efficacy of this compound can be influenced by environmental conditions such as pH, temperature, and storage methods. Optimal conditions are essential for maintaining its biological activity over time.
Properties
IUPAC Name |
3-bromo-6-nitro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-4-10-8-3-5(11(12)13)1-2-6(7)8/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHNSXKCMBQLRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563210 | |
Record name | 3-Bromo-6-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126807-09-8 | |
Record name | 3-Bromo-6-nitro-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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